6-(4-Chlorophenyl)-3-isopropyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
6-(4-chlorophenyl)-3-isopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry due to its diverse pharmacological activities. This compound is part of the broader class of triazolothiadiazoles, which are known for their potential therapeutic applications, including anti-inflammatory, analgesic, and antimicrobial properties .
Preparation Methods
The synthesis of 6-(4-chlorophenyl)-3-isopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the cyclization of appropriate hydrazine derivatives with carbon disulfide and subsequent reaction with various substituted phenylhydrazines . The reaction conditions often include the use of ethanol as a solvent and potassium hydroxide as a base. Industrial production methods may involve similar synthetic routes but optimized for large-scale production to ensure high yield and purity .
Chemical Reactions Analysis
6-(4-chlorophenyl)-3-isopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the chlorophenyl moiety, using reagents like sodium methoxide or potassium tert-butoxide
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding amines or alcohols .
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant antimicrobial activity, making it a candidate for developing new antibiotics.
Medicine: Its anti-inflammatory and analgesic properties have been explored for potential use in treating conditions like arthritis and pain management.
Industry: It is used in the development of new materials with specific properties, such as corrosion inhibitors and agrochemicals
Mechanism of Action
The mechanism of action of 6-(4-chlorophenyl)-3-isopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with various molecular targets and pathways. For instance, its anti-inflammatory effects are primarily mediated through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the biosynthesis of prostaglandins . Additionally, its antimicrobial activity is attributed to its ability to disrupt the integrity of microbial cell membranes, leading to cell lysis and death .
Comparison with Similar Compounds
6-(4-chlorophenyl)-3-isopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be compared with other similar compounds, such as:
1,2,4-triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar core structure but differ in their substituents, leading to variations in their pharmacological activities.
1,3,4-oxadiazoles: These compounds also exhibit significant biological activities but have a different heterocyclic framework.
Benzothiazoles: These compounds are known for their antimicrobial and anticancer properties and can be synthesized using similar synthetic routes.
The uniqueness of 6-(4-chlorophenyl)-3-isopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole lies in its specific combination of substituents, which confer distinct pharmacological properties and make it a valuable compound for further research and development .
Properties
Molecular Formula |
C12H11ClN4S |
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Molecular Weight |
278.76 g/mol |
IUPAC Name |
6-(4-chlorophenyl)-3-propan-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C12H11ClN4S/c1-7(2)10-14-15-12-17(10)16-11(18-12)8-3-5-9(13)6-4-8/h3-7H,1-2H3 |
InChI Key |
ZMQBFQXRMLTUGD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN=C2N1N=C(S2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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